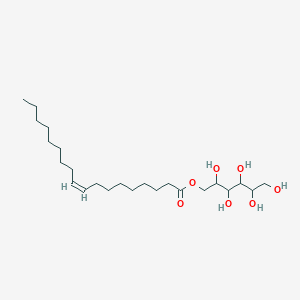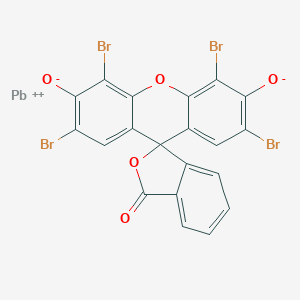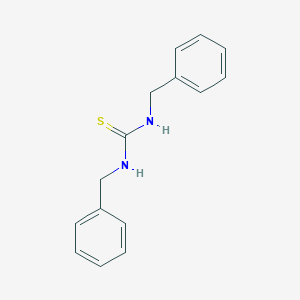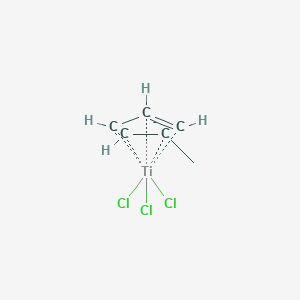
eta5-Methylcyclopentadienyl titanium trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“eta5-Methylcyclopentadienyl titanium trichloride” is an organotitanium compound with the formula CpTiCl3 (Cp = C5(CH3)5). It is an orange solid that adopts a piano stool geometry .
Synthesis Analysis
The compound is synthesized through the combination of lithium pentamethylcyclopentadienide and titanium tetrachloride . A detailed synthesis procedure can be found in a paper by Andrew Gott .Molecular Structure Analysis
The compound adopts a piano stool geometry . The molecular weight is 289.452 g/mol .Chemical Reactions Analysis
In the presence of organoaluminium compounds and other additives, it catalyzes the polymerization of alkenes . More details about its chemical reactions can be found in the paper by Andrew Gott .Physical And Chemical Properties Analysis
The compound is an orange solid with a melting point of 225 °C (437 °F; 498 K) . Its molecular weight is 289.452 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Polymerization Catalysts
Titanium complexes bearing eta5-Methylcyclopentadienyl and similar ligands have been extensively studied for their ability to catalyze polymerizations. For instance, titanium complexes with fluorine-containing phenoxy-imine chelate ligands have demonstrated remarkable efficiency in catalyzing the living polymerization of ethylene, producing high molecular weight polyethylenes with extremely narrow polydispersities (Mitani et al., 2002). This research highlights the potential of these complexes in creating advanced polymeric materials with precise molecular weight control.
Activation and Functionalization of Molecules
Studies have also focused on the ability of these titanium complexes to activate and functionalize small molecules. For example, titanium sandwich complexes have been shown to activate dinitrogen, a process of great interest for its potential applications in fixing atmospheric nitrogen (Hanna et al., 2004). Such research opens pathways to new methods of synthesizing nitrogen-containing compounds, which are crucial in various chemical industries.
Structural and Reactivity Studies
The structural characterization of these complexes provides insights into their reactivity and potential applications. For instance, the reactivity of early-transition-metal fulvene complexes has been explored, revealing transformations of ligands that could be harnessed in synthetic chemistry (Fandos et al., 1991). Such studies are fundamental for understanding the mechanisms of reactions catalyzed by these complexes and for developing new catalytic processes.
Heterometallic Complexes and Self-Assembly
Research has also delved into the creation of heterometallic complexes and self-assembled structures using titanium compounds as building blocks. A study demonstrated the preparation of a new tetrameric metallomacrocycle through self-assembly, showcasing the potential of these complexes in constructing sophisticated molecular architectures (Fandos et al., 2006). This research highlights the versatility of titanium complexes in materials science and nanotechnology.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methylcyclopenta-1,3-diene;trichlorotitanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7.3ClH.Ti/c1-6-4-2-3-5-6;;;;/h2-5H,1H3;3*1H;/q-1;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFPLWOSEHGZOO-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C=CC=C1.Cl[Ti](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3Ti- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
eta5-Methylcyclopentadienyl titanium trichloride | |
CAS RN |
1282-31-1 |
Source


|
| Record name | eta5-Methylcyclopentadienyl titanium trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001282311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

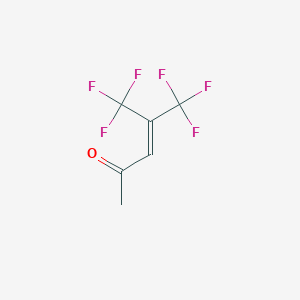

![2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B74956.png)
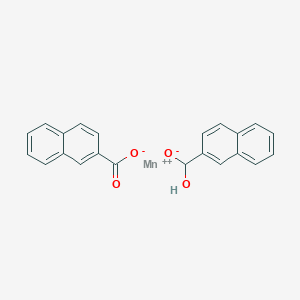
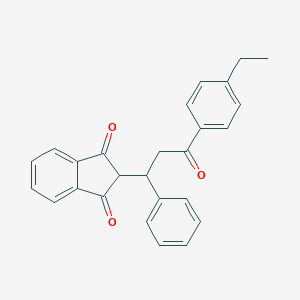
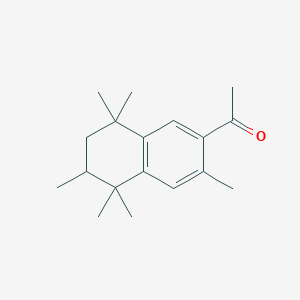
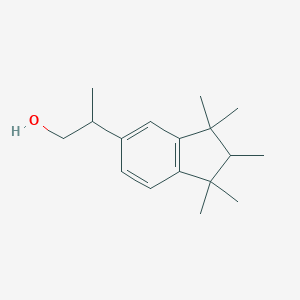
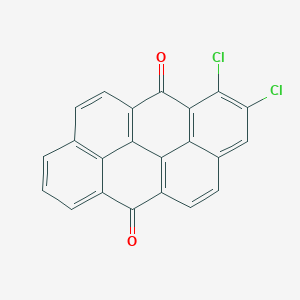
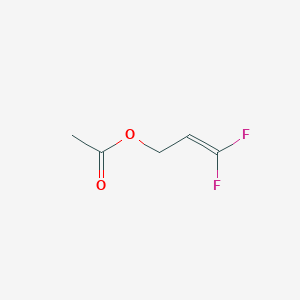
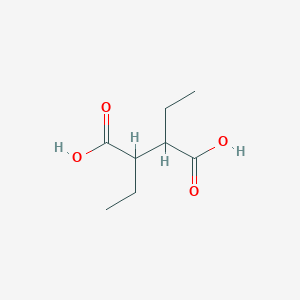
![2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-](/img/structure/B74968.png)
